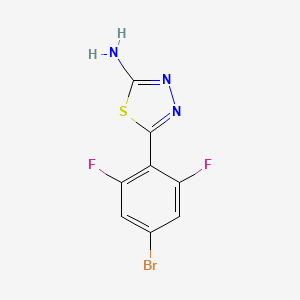
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
概要
説明
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo and two fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
科学的研究の応用
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Safety and Hazards
作用機序
Target of Action
A similar compound, 3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-[[[[4-(1-pyrrolidinyl) butyl] amino] carbonyl]amino]-4-isothiazolecarboxamide hydrochloride, is known to inhibit the vegf receptor 2 (vegfr2) with a half maximal inhibitory concentration (ic50) of 11 nm .
Mode of Action
The similar compound mentioned above inhibits vegfr2, which plays a key role in angiogenesis . By inhibiting this receptor, the compound could potentially prevent the formation of new blood vessels, which is a crucial process in the growth of tumors .
Biochemical Pathways
The inhibition of vegfr2 by the similar compound would affect the vegf signaling pathway, which is involved in angiogenesis . This could lead to downstream effects such as the inhibition of endothelial cell proliferation and migration, and the reduction of vascular permeability .
Result of Action
If it acts similarly to the related compound, it could potentially inhibit angiogenesis, thereby preventing the growth and spread of tumors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromo-2,6-difluoroaniline with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 4-bromo-2,6-difluoroaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process might also involve the use of catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.
類似化合物との比較
Similar Compounds
4-Bromo-2,6-difluoroaniline: A precursor in the synthesis of 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine.
2,6-Difluoro-4-bromoaniline: Another similar compound with different substitution patterns.
4-Bromo-2,6-difluorobenzyl alcohol: A related compound with an alcohol functional group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
5-(4-bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N3S/c9-3-1-4(10)6(5(11)2-3)7-13-14-8(12)15-7/h1-2H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYVAGDBGZHZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=NN=C(S2)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid](/img/structure/B1470542.png)
![2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid](/img/structure/B1470543.png)
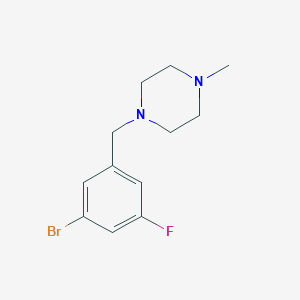
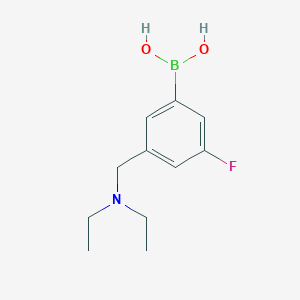
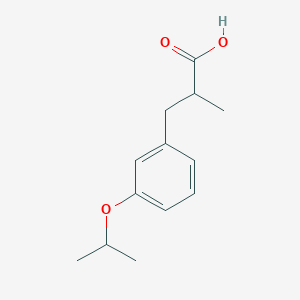
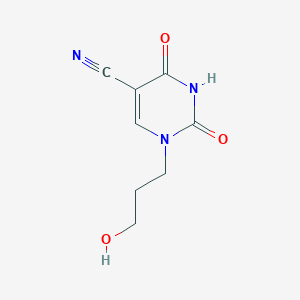

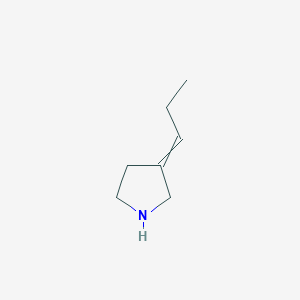
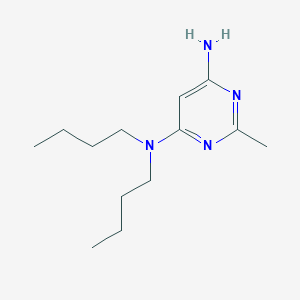

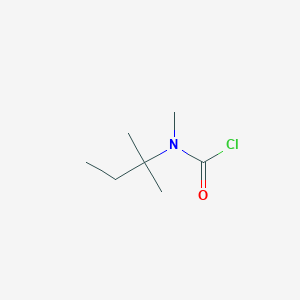
![1-[(3-Hydroxyphenyl)methyl]azetidin-3-ol](/img/structure/B1470560.png)
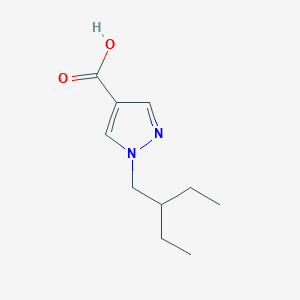
![4-Chloro-2-methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1470564.png)
